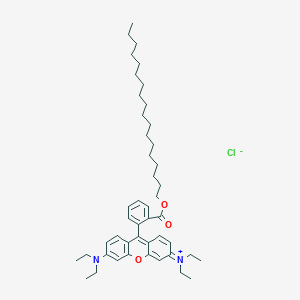

Octadecyl rhodamine B chloride

Vue d'ensemble

Description

Photoluminescent Properties Analysis

Octadecylrhodamine B (ORB) exhibits unique photoluminescent properties that vary significantly depending on the solvent environment. In aqueous solutions, ORB tends to form nonfluorescent multimers, while in alcohol-based solutions, such as methanol and ethanol, there is a notable increase in fluorescence intensity. This is attributed to the release of fluorescent ORB monomers from the multimers, suggesting that hydrophobic interactions are crucial in the monomer-multimer equilibrium. The study also reports on the fluorescence lifetimes of ORB in various alcohols, indicating that the solvent composition has a significant impact on the photoluminescent behavior of ORB .

Thermochromic Performance Analysis

The thermochromic properties of a rhodamine B octadecylamine (RBO) derivative have been explored in both liquid and solid systems. RBO demonstrates a temperature-dependent color transformation from light pink to rose red and exhibits turn-on fluorescence when subjected to thermal excitation. This behavior is linearly related to temperature within the human body temperature range. In solid form, RBO shows reversible thermochromic changes from pink to yellow under visible light and from fluorescent pink to colorless under UV light. These changes are due to the conjugation structure conversion of RBO, as confirmed by FT-IR spectra. The thermochromic rate is rapid in heating-cooling cycles, and RBO is thermally stable up to 380°C. Additionally, RBO can be used to create a hand-writable thermochromic pen, demonstrating its potential application in temperature-sensitive coatings for non-intrusive temperature measurements .

Molecular Structure and Chemical Reactions Analysis

The molecular structure of ORB and its derivatives, such as RBO, plays a significant role in their photoluminescent and thermochromic properties. The conjugation structure of RBO is particularly important, as it undergoes conversion upon heating, which is responsible for the observed color and fluorescence changes. The structure of ORB allows for the formation of multimers in water, which is disrupted in alcohol solutions, leading to enhanced fluorescence. The thermochromic properties of RBO are attributed to structural changes that can be monitored using techniques like FT-IR spectroscopy, providing insights into the molecular behavior during thermal excitation .

Physical and Chemical Properties Analysis

ORB and its derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structure and the environment. The solubility of ORB in different solvents affects its photoluminescent behavior, with a higher fluorescence intensity observed in alcohols compared to water. The thermochromic properties of RBO are influenced by temperature, with a clear relationship between temperature and fluorescence intensity, as well as color transformation. These properties suggest that ORB and its derivatives could have practical applications in various fields, including temperature sensing and as components in thermochromic coatings .

Applications De Recherche Scientifique

Octadecyl Rhodamine B Chloride (R18) is a cationic amphiphile that is commonly used for staining cell membranes . Here are some of its applications:

-

Cellular Imaging

- Octadecyl Rhodamine B Chloride is used in cellular imaging to visualize and study cell structures .

- The compound binds to cell membranes with the fluorophore at the aqueous interface and the alkyl tail protruding into the lipid interior .

- This allows researchers to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

-

Electronic Energy Transfer Studies

-

Membrane Structure Studies

-

Assembly of Organic Molecules

-

Transfer of Electron Energy in Protein Structural Domains

-

Distances of Closest Approach Between Protein Domains and Membranes

-

Membrane Fusion Assays

- The fluorescence of Octadecyl Rhodamine B in membranes is quenched at high dye concentration but is released at dilution. This property makes the dye useful for membrane fusion assays .

- In these assays, the compound is used to study the process of membrane fusion, which is a critical process in cellular functions such as vesicle trafficking, fertilization, and viral entry .

-

Fluorescent Labeling of Biomolecules

-

Study of Lipid Rafts

Safety And Hazards

Orientations Futures

Octadecyl rhodamine B chloride has been used in numerous studies including electronic energy transfer in organized molecular assemblies, membrane structure, and distances of closest approach between protein domains and membranes . It has also been used in studies involving the release mechanism of Octadecyl rhodamine B chloride from Au nanorods by ultrafast laser pulses . These studies suggest potential future directions for the use of Octadecyl rhodamine B chloride in scientific research.

Propriétés

IUPAC Name |

[6-(diethylamino)-9-(2-octadecoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H67N2O3.ClH/c1-6-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-34-50-46(49)40-29-26-25-28-39(40)45-41-32-30-37(47(7-2)8-3)35-43(41)51-44-36-38(31-33-42(44)45)48(9-4)10-5;/h25-26,28-33,35-36H,6-24,27,34H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGODEMQGQNUKK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984180 | |

| Record name | 3,6-Bis(diethylamino)-9-{2-[(octadecyloxy)carbonyl]phenyl}xanthen-10-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

731.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecyl rhodamine B chloride | |

CAS RN |

65603-19-2 | |

| Record name | Octadecyl rhodamine B chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065603192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis(diethylamino)-9-{2-[(octadecyloxy)carbonyl]phenyl}xanthen-10-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl Rhodamine B Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECYL RHODAMINE B CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM25QZB78X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

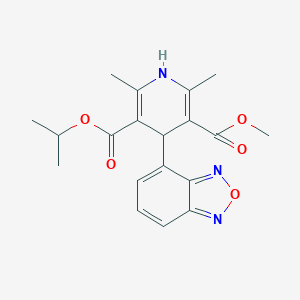

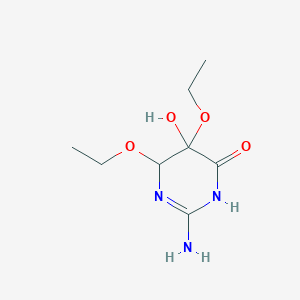

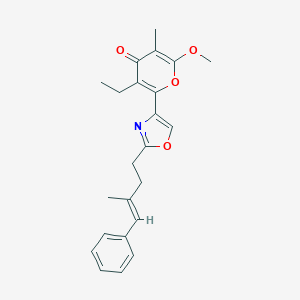

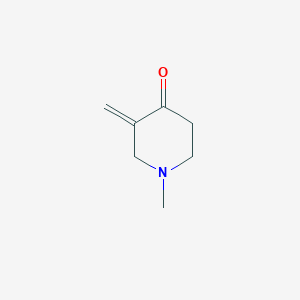

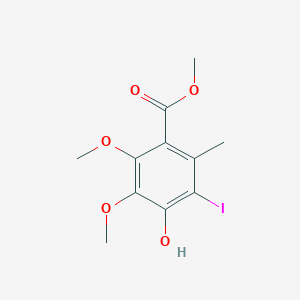

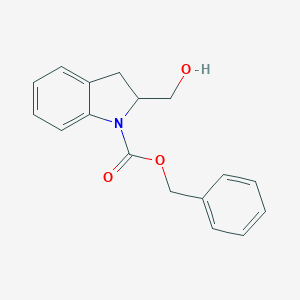

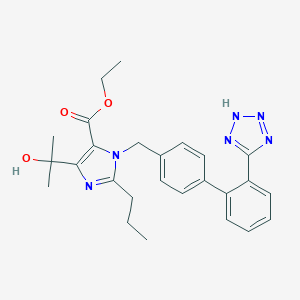

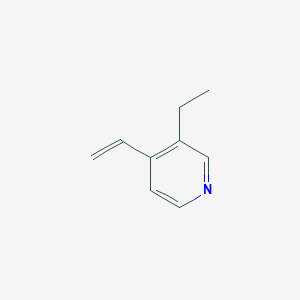

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)